molecular formula C10H16O2 B3415534 (-)-trans-Chrysanthemic acid CAS No. 2259-14-5

(-)-trans-Chrysanthemic acid

Cat. No.: B3415534
CAS No.: 2259-14-5
M. Wt: 168.23 g/mol
InChI Key: XLOPRKKSAJMMEW-JGVFFNPUSA-N
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Description

(-)-trans-Chrysanthemic acid: is a naturally occurring organic compound that belongs to the class of pyrethroids. It is a key component in the synthesis of pyrethrin, a natural insecticide derived from chrysanthemum flowers. This compound is known for its insecticidal properties and is widely used in agricultural and household pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification of Chrysanthemol: One common method involves the esterification of chrysanthemol with acetic acid or its derivatives under acidic conditions.

    Cyclopropanation: Another method includes the cyclopropanation of suitable precursors using reagents like diazomethane or Simmons-Smith reagents.

Industrial Production Methods: Industrial production typically involves the large-scale esterification of chrysanthemol, followed by purification processes such as distillation and crystallization to obtain high-purity (-)-trans-Chrysanthemic acid.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-trans-Chrysanthemic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form chrysanthemol.

    Substitution: The compound can participate in substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: Oxidized derivatives such as chrysanthemic acid lactone.

    Reduction: Chrysanthemol.

    Substitution: Halogenated chrysanthemic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various pyrethroid insecticides.
  • Studied for its reactivity and stability under different chemical conditions.

Biology:

  • Investigated for its effects on insect nervous systems, particularly its role in disrupting sodium channels.

Medicine:

  • Explored for potential therapeutic applications due to its bioactive properties.

Industry:

  • Widely used in the formulation of insecticides for agricultural and household use.
  • Studied for its potential use in environmentally friendly pest control solutions.

Mechanism of Action

Mechanism: (-)-trans-Chrysanthemic acid exerts its insecticidal effects primarily by targeting the sodium channels in the nervous system of insects. It binds to these channels, causing prolonged activation and leading to paralysis and death of the insect.

Molecular Targets and Pathways:

    Sodium Channels: The primary molecular target, leading to disruption of normal nerve function.

    Neurotoxic Pathways: Involves the overstimulation of nerve cells, resulting in neurotoxicity.

Comparison with Similar Compounds

    Pyrethrin I and II: Natural insecticides derived from chrysanthemum flowers.

    Permethrin: A synthetic pyrethroid with similar insecticidal properties.

    Cypermethrin: Another synthetic pyrethroid used in pest control.

Uniqueness:

    Natural Origin: (-)-trans-Chrysanthemic acid is derived from natural sources, making it more environmentally friendly compared to fully synthetic pyrethroids.

    Specificity: It has a specific mode of action targeting insect sodium channels, which reduces the risk of toxicity to non-target organisms.

By understanding the properties, synthesis, and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and practical applications.

Properties

IUPAC Name

(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOPRKKSAJMMEW-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1[C@@H](C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883820, DTXSID60883558
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dl-trans-Chrysanthemumic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-16-8, 2259-14-5
Record name trans-Chrysanthemic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=705-16-8
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Record name (1S,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Chrysanthemic acid dl-trans-form
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Record name Chrysanthemic acid l-trans-
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)-
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3R)-rel-
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dl-trans-Chrysanthemumic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid
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Record name CHRYSANTHEMIC ACID, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
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Record name CHRYSANTHEMIC ACID, TRANS-(-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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